molecular formula C16H14BrClN2O3 B5731095 [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

Cat. No.: B5731095
M. Wt: 397.6 g/mol
InChI Key: XSGJRMKXLXENLH-UHFFFAOYSA-N
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Description

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a bromomethylphenoxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. The reaction temperature and time can vary, but they are generally conducted at room temperature to 80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins or receptors.

Comparison with Similar Compounds

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate can be compared with similar compounds such as:

  • [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate
  • [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-fluoro-2-methylphenoxy)acetate

These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(21)23-20-16(19)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGJRMKXLXENLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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